

In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-1H-pyrazol-3-amine

Cat. No.: B130813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for **5-Methoxy-1H-pyrazol-3-amine** is not readily available in publicly accessible literature. This guide has been compiled based on extrapolated data from structurally similar pyrazole derivatives and established scientific principles. The experimental protocols provided are standardized methods for determining these properties.

Introduction

5-Methoxy-1H-pyrazol-3-amine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent. This technical guide provides an overview of the known physicochemical properties and detailed experimental protocols for determining the solubility and stability of **5-Methoxy-1H-pyrazol-3-amine**.

Physicochemical Properties

While specific experimental data for **5-Methoxy-1H-pyrazol-3-amine** is scarce, data for related pyrazole derivatives can provide valuable insights into its expected properties. The presence of an amino group and a methoxy group will influence the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility and stability.

Table 1: Physicochemical Properties of **5-Methoxy-1H-pyrazol-3-amine** and Related Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Predicted/Known Properties
5-Methoxy-1H-pyrazol-3-amine	C ₄ H ₇ N ₃ O	113.12	41307-23-7	Likely a solid at room temperature. ^[1]
5-Methyl-1H-pyrazol-3-amine	C ₄ H ₇ N ₃	97.12	31230-17-8	A member of the pyrazoles class. ^[2]
5-Phenyl-1H-pyrazol-3-amine	C ₉ H ₉ N ₃	159.19	4304-43-8	A biochemical reagent.
3-Methoxy-1-methyl-1H-pyrazol-5-amine	C ₅ H ₉ N ₃ O	127.14	1201935-28-5	Belongs to the aminopyrazoles group.
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine	C ₁₁ H ₁₃ N ₃ O ₂	219.24	Not Available	NMR data available.

Experimental Protocols

To determine the precise solubility and stability of **5-Methoxy-1H-pyrazol-3-amine**, standardized experimental protocols are necessary. The following sections detail the methodologies for kinetic solubility, thermodynamic solubility, and stability assays.

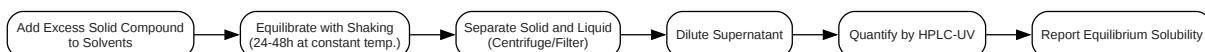
Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **5-Methoxy-1H-pyrazol-3-amine** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
- Addition to Buffer: Transfer a small volume (e.g., 2 μ L) of each dilution to a new 96-well plate containing 198 μ L of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.
- Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
- Measurement: Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry, nephelometry, or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.


[Click to download full resolution via product page](#)*Kinetic Solubility Experimental Workflow*

This method measures the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.

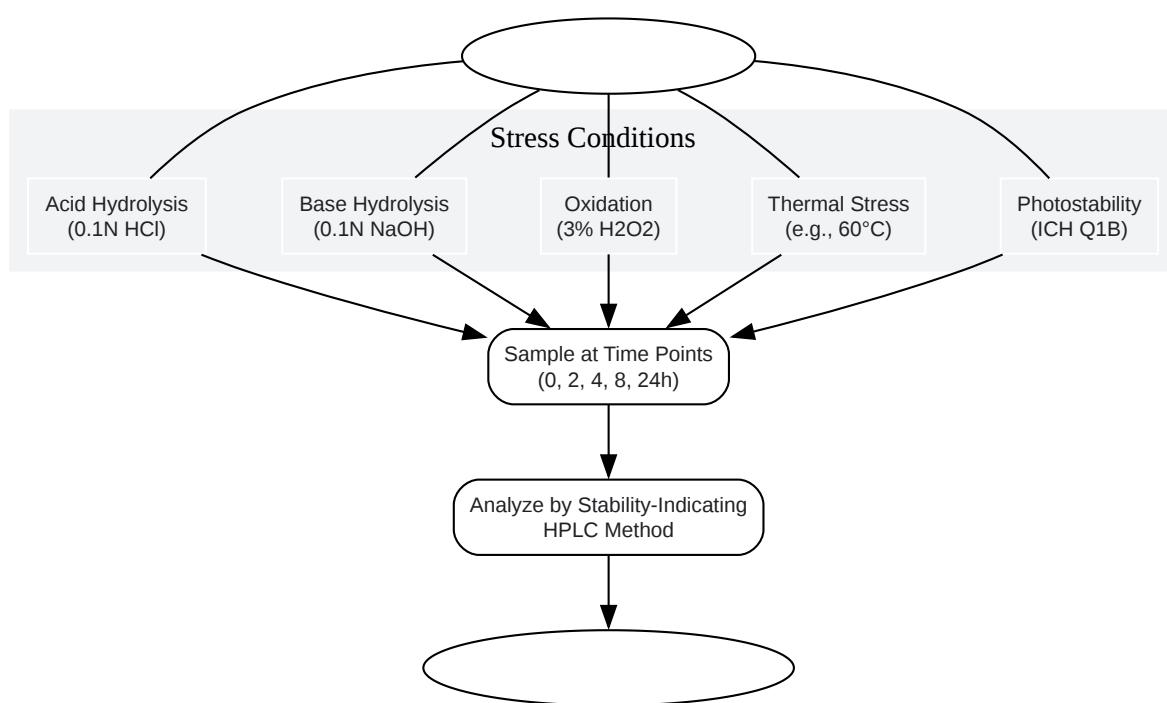
Experimental Protocol:

- Sample Preparation: Add an excess amount of solid **5-Methoxy-1H-pyrazol-3-amine** to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).
- Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Data Reporting: The thermodynamic solubility is reported in units of mg/mL or μ g/mL.

[Click to download full resolution via product page](#)

Thermodynamic Solubility Experimental Workflow


Stability Assessment

Evaluating the stability of a compound under various stress conditions is essential to understand its shelf-life and potential degradation pathways.

Experimental Protocol:

- Stock Solution Preparation: Prepare a stock solution of **5-Methoxy-1H-pyrazol-3-amine** in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
 - Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).
 - Oxidation: Add 3% H_2O_2 and store at room temperature.
 - Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

- Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.

[Click to download full resolution via product page](#)

Forced Degradation (Stability) Study Workflow

Conclusion

While direct experimental data on the solubility and stability of **5-Methoxy-1H-pyrazol-3-amine** is limited in the public domain, this guide provides a framework for researchers to

experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility, as well as for stability assessment under various stress conditions, are robust methods that will yield the necessary data for the continued development of this and other novel chemical entities. The physicochemical properties of related pyrazole derivatives suggest that **5-Methoxy-1H-pyrazol-3-amine** likely exhibits moderate polarity, and its solubility and stability will be influenced by the interplay of its methoxy and amino functional groups. Experimental verification using the outlined protocols is highly recommended for any research or development program involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 41307-23-7|5-Methoxy-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130813#5-methoxy-1h-pyrazol-3-amine-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com